molecular formula C24H26N2O6S B2751120 Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-73-5

Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2751120
CAS No.: 500149-73-5
M. Wt: 470.54
InChI Key: IJYSFSYILSLOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of piperidines, which are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a benzamido group, a sulfonyl group, and a methylpiperidinyl group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Structure and Interactions

  • The structural analysis of related benzofuran derivatives shows intermolecular hydrogen bonding and π–π interactions, indicating the potential for complex formation and molecular recognition applications (Choi, Seo, Son, & Lee, 2009). These interactions could be relevant for designing drug molecules or materials with specific binding properties.

Receptor Binding and Biological Activity

  • Studies on [(acylamino)alkyl]benzoic acids and sulfonylureas reveal insights into hypoglycemic activity and receptor binding at pancreatic beta cells, suggesting potential research applications in diabetes treatment (Brown & Foubister, 1984). This highlights the importance of the sulfonyl and benzamido groups in biological activity, which may extend to Ethyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate.

Catalysis and Synthetic Applications

  • The use of sulfonic acid imidazolium salts in catalysis for the synthesis of benzimidazoles at room temperature presents an efficient and novel catalytic system (Khazaei et al., 2011). This finding could point towards the application of similar sulfonamide-containing compounds in catalytic processes or synthetic methodologies.

Antimicrobial and Antitubercular Activities

  • Benzofuran derivatives have been evaluated for their antimicrobial and antitubercular activities, suggesting the potential use of this compound in developing new therapeutic agents (Mubarak et al., 2007), (Reddy et al., 2014). The structural features of these compounds, including the benzofuran core and various substituents, play a critical role in their biological efficacy.

Future Directions

The future directions in the research of such compounds involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This field is of interest to both novice researchers taking their first steps and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

ethyl 3-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-8-10-18(11-9-17)33(29,30)26-14-12-16(2)13-15-26/h4-11,16H,3,12-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYSFSYILSLOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.